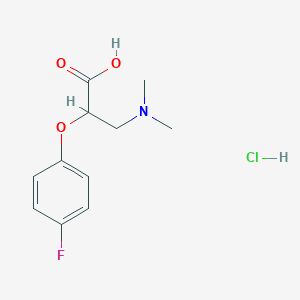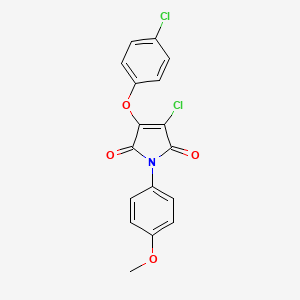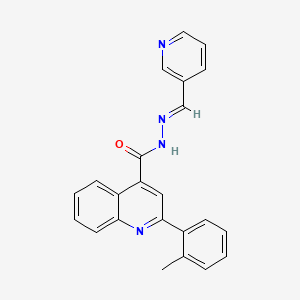![molecular formula C25H28N2O7S B5121368 N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as BAY 38-3441, is a chemical compound that belongs to the class of glycine receptor antagonists. Glycine receptors are found in the central nervous system and play an important role in the inhibition of neurotransmission. BAY 38-3441 has been extensively studied for its potential applications in the field of scientific research.
作用机制
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 exerts its pharmacological effects by binding to the glycine receptor and blocking the action of glycine, which is an inhibitory neurotransmitter in the central nervous system. This leads to an increase in excitability and a decrease in inhibition, which can have a variety of effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
This compound 38-3441 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in the regulation of movement and reward. This compound 38-3441 has also been shown to increase the activity of the prefrontal cortex, which is a brain region that is involved in the regulation of attention and decision-making.
实验室实验的优点和局限性
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has several advantages for use in lab experiments. It is a potent and selective antagonist of the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in the central nervous system. It has also been shown to have a variety of effects on neuronal activity and behavior, which can be useful for investigating the mechanisms underlying various neurological and psychiatric disorders.
One limitation of this compound 38-3441 is that it has relatively poor solubility in water, which can make it difficult to administer in certain experimental protocols. Additionally, it has been shown to have some off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441. One area of interest is the role of glycine receptors in various neurological and psychiatric disorders, such as schizophrenia, anxiety, and depression. This compound 38-3441 may be a useful tool for investigating the underlying mechanisms of these disorders and developing new treatments.
Another area of interest is the development of new glycine receptor antagonists with improved pharmacological properties, such as increased solubility and selectivity. These compounds could be useful for a variety of experimental and therapeutic applications.
Conclusion:
This compound 38-3441 is a valuable tool for studying the role of glycine receptors in the central nervous system. It has been extensively studied for its potential applications in the field of scientific research and has been shown to have a variety of effects on neuronal activity and behavior. While it has some limitations, it remains a valuable tool for investigating the underlying mechanisms of various neurological and psychiatric disorders and developing new treatments.
合成方法
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with p-toluenesulfonyl chloride to form the corresponding sulfonyl derivative. This is followed by the reaction of the sulfonyl derivative with N-methylglycine methyl ester to form the N-methylglycine derivative. The final step involves the reaction of the N-methylglycine derivative with 2,4-dimethoxybenzaldehyde to form this compound 38-3441.
科学研究应用
N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide 38-3441 has been extensively studied for its potential applications in the field of scientific research. It has been shown to be a potent and selective antagonist of the glycine receptor, which makes it a valuable tool for studying the role of glycine receptors in the central nervous system. This compound 38-3441 has been used in a variety of studies to investigate the effects of glycine receptor antagonists on neurotransmission, synaptic plasticity, and behavior.
属性
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7S/c1-17-6-10-20(11-7-17)35(29,30)27(22-13-9-19(32-3)15-24(22)34-5)16-25(28)26-21-12-8-18(31-2)14-23(21)33-4/h6-15H,16H2,1-5H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXHKXGDIMUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)



![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)
![2-methylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B5121389.png)

![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)